molecular formula C10H12O B14398550 4-Ethenyl-3-ethylphenol CAS No. 89411-40-5

4-Ethenyl-3-ethylphenol

Cat. No.: B14398550
CAS No.: 89411-40-5
M. Wt: 148.20 g/mol
InChI Key: FCXJYRFMVVHWMC-UHFFFAOYSA-N
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Description

4-Ethenyl-3-ethylphenol is an organic compound with the molecular formula C10H12O It is a derivative of phenol, characterized by the presence of an ethenyl group (vinyl group) and an ethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenyl-3-ethylphenol can be achieved through several methods:

    Friedel-Crafts Alkylation: This method involves the alkylation of phenol with ethylene and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Vinylation of Phenol: Another approach is the vinylation of phenol using acetylene in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Ethenyl-3-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in 3-ethylphenol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: 3-Ethylphenol.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

4-Ethenyl-3-ethylphenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of polymers and resins.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of phenolic resins and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Ethenyl-3-ethylphenol involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.

    Pathways Involved: It may modulate oxidative stress pathways, enzyme activity, and cellular signaling mechanisms.

Comparison with Similar Compounds

    4-Ethylphenol: Similar structure but lacks the ethenyl group.

    3-Ethylphenol: Similar structure but with the ethyl group in a different position.

    4-Vinylphenol: Similar structure but lacks the ethyl group.

Uniqueness: 4-Ethenyl-3-ethylphenol is unique due to the presence of both ethenyl and ethyl groups, which confer distinct chemical properties and reactivity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application.

Properties

CAS No.

89411-40-5

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

4-ethenyl-3-ethylphenol

InChI

InChI=1S/C10H12O/c1-3-8-5-6-10(11)7-9(8)4-2/h3,5-7,11H,1,4H2,2H3

InChI Key

FCXJYRFMVVHWMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)O)C=C

Origin of Product

United States

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